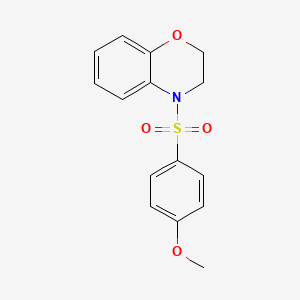

![molecular formula C12H18Cl3NO B2461809 Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride CAS No. 565460-76-6](/img/structure/B2461809.png)

Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Bis(2-chloroethyl)methylamine” is an alkylating agent that was formerly used as a war gas . It has a molecular weight of 156.054 . It’s used as an antineoplastic in Hodgkin’s disease and lymphomas . It’s also used as a starting material to synthesize piperazine derivatives .

Synthesis Analysis

The synthesis of “Bis(2-chloroethyl)methylamine” involves the reaction of thionyl chloride with diethanolamine .

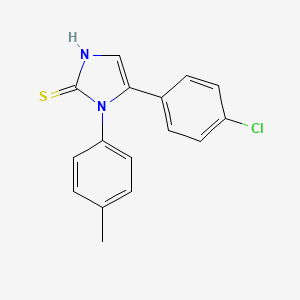

Molecular Structure Analysis

The molecular formula of “Bis(2-chloroethyl)methylamine” is C5H11Cl2N . The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

“Bis(2-chloroethyl)methylamine” is used as a starting material to synthesize piperazine derivatives .

Physical and Chemical Properties Analysis

“Bis(2-chloroethyl)methylamine” has a molecular weight of 156.054 .

Scientific Research Applications

Synthesis Process

Bis(2-chloroethyl)amine hydrochloride has been synthesized using diethanol amine with thionyl chloride as a chlorination agent in a simple, economical, and environmentally friendly process. The optimal reaction conditions for this synthesis have been established, resulting in a yield of 84.6% (Xiao Cui-ping, 2009).

Chemical Properties and Applications

Dielectric Properties : The organic salt bis(2‐chloroethyl)amine hydrochloride exhibits a sharp switching of its dielectric constant near room temperature, attributed to dynamic changes of the (2‐chloroethyl)ammonium cation. This property is linked to a structural phase transition (Xiu-Dan Shao et al., 2015).

Chemical Sterilization : Methyl-bis (beta-chloroethyl) amine hydrochloride has demonstrated effective virucidal and bactericidal effects in the presence of plasma, serum, or whole blood, with its decomposition products being essentially nontoxic under certain conditions (F. W. Hartman et al., 1949).

Synthesis of Derivatives : Various derivatives of bis(2-chloroethyl) amine hydrochloride have been synthesized, including amino acid esters and others with potential bioactivity, such as antineoplastic properties (P. V. G. Reddy et al., 2004).

Preparation of Compounds : It has been used in the preparation of compounds like N-phosphorylated nitrogen mustards and other derivatives with potential applications in various fields, including pharmacology (R. Sonnenburg et al., 1997).

Mechanism of Action

Target of Action

Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride is a type of nitrogen mustard, which are cytotoxic organic compounds . The primary targets of this compound are DNA molecules within cells .

Mode of Action

The compound interacts with its targets by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The formation of ICLs by the compound disrupts the normal biochemical pathways of DNA replication and transcription . This disruption prevents the cell from correctly copying or reading its DNA, leading to cell death .

Pharmacokinetics

It is known that nitrogen mustards, in general, are rapidly absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in urine .

Result of Action

The result of the compound’s action is the death of cells due to the disruption of DNA replication and transcription . This makes it effective as a chemotherapeutic agent, as it can kill rapidly dividing cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and alter its effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO.ClH/c1-16-12-4-2-3-11(9-12)10-15(7-5-13)8-6-14;/h2-4,9H,5-8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMDKLNNDWPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(CCCl)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)

![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)

![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)